Kinase Inhibition Class Evidence: Pyridazine-3-Carboxamide Scaffold Potency Against ALK and c-Met
The pyridazine-3-carboxamide scaffold to which this compound belongs has demonstrated unexpected and potent inhibition of ALK and c-Met kinases in biochemical assays. According to the patent literature, representative compounds within this class exhibit IC50 values below 100 nM against both ALK and c-Met [1]. By contrast, structurally distinct pyridazine derivatives (e.g., pyridazinone-based TYK2 inhibitors) show selectivity for the JAK family with negligible ALK activity [2]. This class-level kinase profile differentiates the pyrrolidinyl-pyridazine carboxamide series from other pyridazine-containing scaffolds and supports its prioritization for oncology programs targeting ALK-driven or c-Met-driven malignancies.
| Evidence Dimension | Biochemical kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Class-level IC50 < 100 nM against ALK and c-Met (patent representative compounds [1]) |
| Comparator Or Baseline | Pyridazinone-based TYK2 inhibitors: IC50 > 1 µM against ALK [2] |
| Quantified Difference | >10-fold selectivity window for ALK/c-Met over other kinase families (class-level) |
| Conditions | Biochemical kinase assays as described in US 9,126,947 and related patents |
Why This Matters
For procurement decisions in ALK/c-Met drug discovery programs, the documented class-level kinase inhibition profile provides a rational basis for selecting this scaffold over other pyridazine derivatives lacking such annotation.
- [1] Liang, C. et al. Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. US Patent 9,126,947 B2, issued September 8, 2015. View Source
- [2] Liu, F. et al. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. Eur. J. Med. Chem. 2023, 245, 114916. View Source
